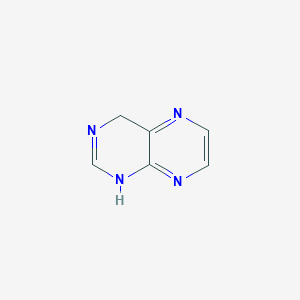
1,4-Dihydropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteridine, 3,4-dihydro-: is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrazine and pyrimidine rings. These compounds are known for their diverse biological roles, including their presence in pigments and enzyme cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pteridine, 3,4-dihydro- typically involves the condensation of pyrimidine derivatives with pyrazine derivatives. One common method is the reaction of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions to form the pteridine ring system . Another approach involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine with orthoformates to yield 6-substituted pteridines .
Industrial Production Methods: Industrial production of pteridine, 3,4-dihydro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Pteridine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can convert pteridine, 3,4-dihydro- to tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the ring carbons and nitrogens are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pteridine-2,4-dione derivatives.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Pteridine, 3,4-dihydro- serves as a scaffold for the synthesis of various biologically active molecules. Its derivatives are used in the development of fluorescent dyes and metal complexes .
Biology: In biological systems, pteridine, 3,4-dihydro- derivatives act as cofactors for enzymes involved in metabolic pathways. They play a crucial role in the biosynthesis of neurotransmitters and other essential biomolecules .
Medicine: Pteridine, 3,4-dihydro- and its derivatives have shown potential in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, pteridine, 3,4-dihydro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
Pteridine, 3,4-dihydro- exerts its effects through its interaction with specific molecular targets. For instance, it acts as a cofactor for enzymes such as dihydropteridine reductase, which is involved in the metabolism of aromatic amino acids . The compound’s ability to donate and accept electrons makes it crucial in redox reactions within biological systems . Additionally, pteridine, 3,4-dihydro- can modulate the activity of enzymes by binding to their active sites, thereby influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
Tetrahydropteridine: A reduced form of pteridine, 3,4-dihydro-, involved in similar biochemical processes.
Pteridine-2,4-dione: An oxidized derivative with distinct chemical properties.
Neopterin: A pteridine derivative used as a biomarker for immune system activation.
Uniqueness: Pteridine, 3,4-dihydro- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
25911-72-2 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1,4-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10) |
Clé InChI |
JBNBYKWDFWNCFV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC=CN=C2NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
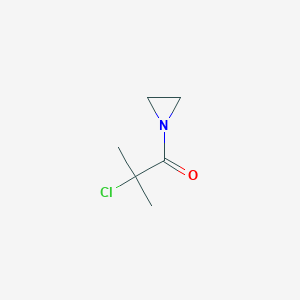
![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
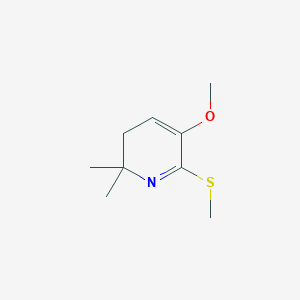
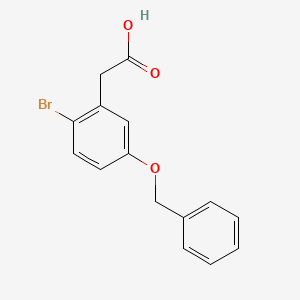
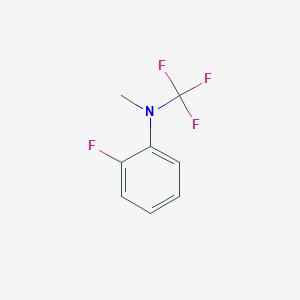
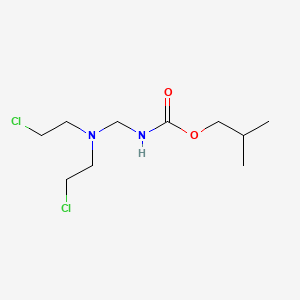

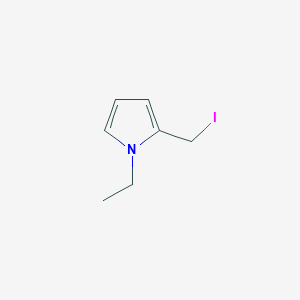
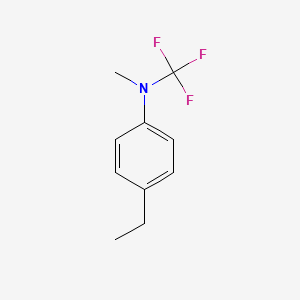
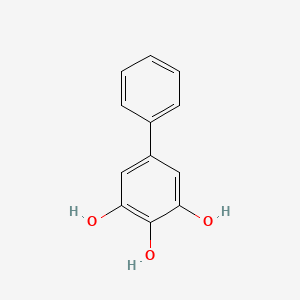
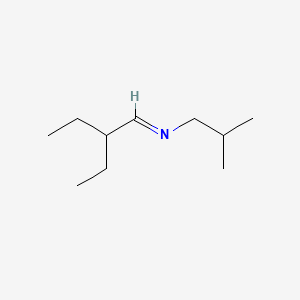
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
